Aqueous Humor Flow Suppression: Brinzolamide 1% vs. Dorzolamide 2% in Human Eyes
In a randomized, double-masked, placebo-controlled study of 25 normal human subjects, brinzolamide 1% ophthalmic suspension reduced daytime aqueous humor flow by 0.47 ± 0.20 μL/min, compared with 0.34 ± 0.20 μL/min for dorzolamide 2% ophthalmic solution [1]. Nighttime flow reduction was 0.16 ± 0.12 μL/min for brinzolamide versus 0.10 ± 0.13 μL/min for dorzolamide [1]. Afternoon IOP reduction was 1.5 ± 1.1 mm Hg for brinzolamide compared with 1.1 ± 1.0 mm Hg for dorzolamide [1].
| Evidence Dimension | Aqueous humor flow suppression and IOP reduction |
|---|---|
| Target Compound Data | Daytime flow reduction: 0.47 ± 0.20 μL/min; Nighttime: 0.16 ± 0.12 μL/min; Afternoon IOP reduction: 1.5 ± 1.1 mm Hg |
| Comparator Or Baseline | Dorzolamide 2% ophthalmic solution: Daytime flow reduction 0.34 ± 0.20 μL/min; Nighttime 0.10 ± 0.13 μL/min; Afternoon IOP reduction 1.1 ± 1.0 mm Hg |
| Quantified Difference | Brinzolamide showed numerically greater aqueous flow suppression (daytime: +0.13 μL/min; nighttime: +0.06 μL/min) and IOP reduction (+0.4 mm Hg) though differences were not statistically significant |
| Conditions | Randomized, double-masked, placebo-controlled study; 25 normal human subjects; fluorophotometry measurements every 2 hours from 8 AM to 4 PM (day) and 12 AM to 6 AM (night); IOP measured at 4 PM |
Why This Matters
Demonstrates that brinzolamide 1% achieves at least equivalent and numerically greater aqueous humor suppression compared with dorzolamide 2%, enabling confident selection for preclinical or clinical studies requiring maximal flow reduction.
- [1] Ingram CJ, Brubaker RF. Am J Ophthalmol. 1999;128(3):292-6. Effect of brinzolamide and dorzolamide on aqueous humor flow in human eyes. View Source
